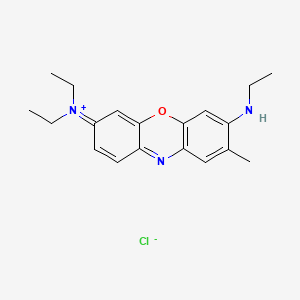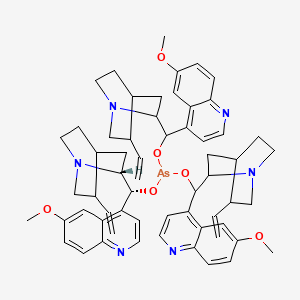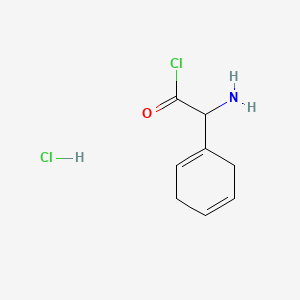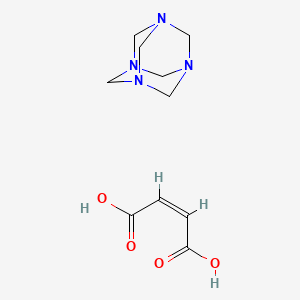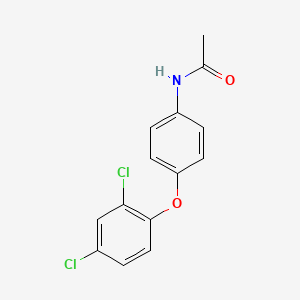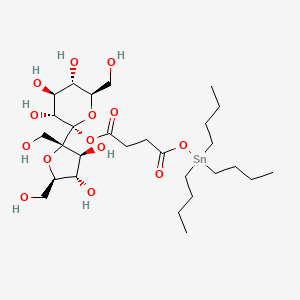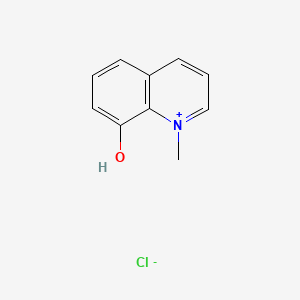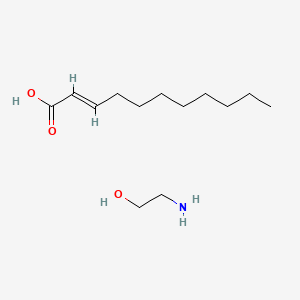
Einecs 299-424-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 299-424-9, also known as undecenoic acid, compound with 2,2’-iminodiethanol (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of undecenoic acid, compound with 2,2’-iminodiethanol (1:1), typically involves the reaction of undecenoic acid with 2,2’-iminodiethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and catalysts to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the precise control of reaction parameters to ensure consistent quality and high yield. The industrial production methods may also include purification steps to remove any impurities and achieve the desired specifications for the final product.
Análisis De Reacciones Químicas
Types of Reactions
Undecenoic acid, compound with 2,2’-iminodiethanol (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Undecenoic acid, compound with 2,2’-iminodiethanol (1:1), has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use in topical formulations for skin conditions.
Industry: Utilized in the production of surfactants, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of undecenoic acid, compound with 2,2’-iminodiethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Cell Membranes: Altering the permeability and function of cell membranes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Undecenoic Acid: A related compound with similar properties and applications.
2,2’-Iminodiethanol: Another related compound used in various industrial and research applications.
Uniqueness
Undecenoic acid, compound with 2,2’-iminodiethanol (1:1), is unique due to its specific combination of undecenoic acid and 2,2’-iminodiethanol, which imparts distinct properties and applications. The compound’s unique structure allows it to be used in a wide range of applications, from organic synthesis to industrial production.
Propiedades
Número CAS |
93882-27-0 |
|---|---|
Fórmula molecular |
C13H27NO3 |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
2-aminoethanol;(E)-undec-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;3-1-2-4/h9-10H,2-8H2,1H3,(H,12,13);4H,1-3H2/b10-9+; |
Clave InChI |
AAEOLAIMTWFREY-RRABGKBLSA-N |
SMILES isomérico |
CCCCCCCC/C=C/C(=O)O.C(CO)N |
SMILES canónico |
CCCCCCCCC=CC(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



